molecular formula C10H19NO B2699998 (1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine CAS No. 2248219-20-5

(1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine

Cat. No. B2699998
CAS RN: 2248219-20-5
M. Wt: 169.268
InChI Key: ZUTPUCGVHSCUJC-IENPIDJESA-N
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Description

(1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. 5]nonan-7-yl)ethanamine.

Mechanism of Action

The mechanism of action of ((1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine is not well understood. However, it is believed to interact with specific proteins or enzymes in cells, leading to changes in their activity or function. These changes can result in various biological effects, including cell growth inhibition, apoptosis induction, and neurotransmitter modulation.
Biochemical and Physiological Effects:
Studies have shown that ((1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine can have various biochemical and physiological effects, depending on the target protein or enzyme. For example, this compound has been shown to inhibit the activity of certain kinases, leading to cell growth inhibition and apoptosis induction. It has also been shown to modulate the activity of neurotransmitter receptors, leading to changes in synaptic transmission and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using ((1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on ((1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine. These include:
1. Further investigation of its mechanism of action and target proteins/enzymes.
2. Synthesis of analogs with improved solubility and potency.
3. Development of novel materials based on ((1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine.
4. Exploration of its potential applications in other fields, such as agriculture and environmental science.
5. Investigation of its potential as a tool for studying protein-ligand interactions.
In conclusion, ((1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine is a promising chemical compound with potential applications in various fields. Its synthesis method is straightforward, and it has been studied for its potential as a drug candidate, building block for novel materials, and tool for studying protein-ligand interactions. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of ((1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine involves the reaction of 7-oxanorbornene with ethylenediamine. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of the product can be improved by recrystallization or column chromatography.

Scientific Research Applications

((1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In materials science, ((1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine has been used as a building block for the synthesis of novel materials with unique properties. In chemical biology, this compound has been used as a tool for studying protein-ligand interactions.

properties

IUPAC Name

(1S)-1-(6-oxaspiro[3.5]nonan-7-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8(11)9-3-6-10(7-12-9)4-2-5-10/h8-9H,2-7,11H2,1H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTPUCGVHSCUJC-IENPIDJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(CCC2)CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC2(CCC2)CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine

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